2,3,4,6-Tetramethyl-D-glucose

Description

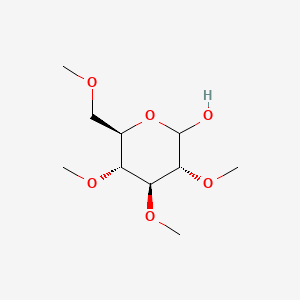

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWPITGEZPPXTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(C(C(O1)O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-68-5 |

Source

|

| Record name | 2,4,6-Tetramethyl-D-glucose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Role of 2,3,4,6-Tetramethyl-D-glucose in glycosidic linkage analysis

The Role of 2,3,4,6-Tetramethyl-D-glucose in Glycosidic Linkage Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Terminal Signature

In the structural characterization of complex carbohydrates, 2,3,4,6-tetramethyl-D-glucose (2,3,4,6-Me₄-Glc) is the definitive biomarker for a terminal non-reducing glucose residue . Its detection during methylation analysis (glycosidic linkage analysis) provides critical data regarding the degree of polymerization, branching frequency, and chain termination in glucose-based polymers such as glycogen, starch, dextrans, and therapeutic polysaccharides.

This guide details the physicochemical basis, experimental workflow, and mass spectrometric interpretation of this specific analyte. We focus on the Partially Methylated Alditol Acetate (PMAA) method, the gold standard for linkage elucidation, where 2,3,4,6-Me₄-Glc is analyzed as 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol .

The Analyte: Structural Logic

To understand the significance of 2,3,4,6-Me₄-Glc, one must trace its chemical lineage through the methylation analysis workflow.

-

Native State: A glucose residue located at the non-reducing end of a chain. It is linked to the next sugar only via its anomeric carbon (C1). Positions C2, C3, C4, and C6 are free hydroxyls.

-

Permethylation: All free hydroxyl groups (C2, C3, C4, C6) are converted to methoxy groups (-OCH₃). The C1-O-glycosidic bond remains intact.

-

Hydrolysis: The glycosidic bond at C1 is cleaved. The ring opens. C1 becomes a free hydroxyl (hemiacetal), and C5 (involved in the pyranose ring) becomes a free hydroxyl.

-

Reduction & Acetylation: The C1 aldehyde is reduced to a primary alcohol, and both C1 and C5 are acetylated.

-

Final Derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol .

Key Insight: The presence of methyl groups at 2, 3, 4, and 6 proves that these positions were not involved in glycosidic linkages in the native polymer.

Experimental Workflow: The PMAA Method

The generation of 2,3,4,6-Me₄-Glc requires a rigorous chemical derivatization process. The Ciucanu-Kerek method (NaOH/DMSO/MeI) is preferred for its efficiency and reduced oxidative degradation compared to the older Hakomori method.

Protocol: Generation of PMAAs

-

Solubilization: Dissolve 200–500 µg of dry polysaccharide in anhydrous DMSO.

-

Deprotonation: Add powdered NaOH (freshly pulverized). Stir for 30–60 min to create the alkoxide anions.

-

Permethylation: Add Iodomethane (CH₃I). The reaction proceeds rapidly (15–30 min).

-

Critical Control: Ensure anhydrous conditions. Water quenches the alkoxide, leading to undermethylation.

-

-

Hydrolysis: Evaporate reagents. Hydrolyze with 2M TFA at 121°C for 2 hours.

-

Reduction: Reduce with NaBD₄ (Sodium Borodeuteride) in NH₄OH.

-

Expert Tip: Using NaBD₄ instead of NaBH₄ introduces a deuterium atom at C1. This tags the anomeric end, allowing mass spectrometry to distinguish C1 from C6 fragments (see Section 4).

-

-

Acetylation: Acetylate free hydroxyls (C1 and C5) using Acetic Anhydride/Pyridine (1:1) at 100°C for 30 min.

-

Extraction: Extract PMAAs into Dichloromethane (DCM) for GC-MS analysis.

Visualizing the Workflow

Figure 1: Step-by-step chemical transformation from terminal glucose to the analyzable PMAA derivative.

Mass Spectrometry Interpretation

The identification of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol relies on its unique fragmentation pattern in Electron Impact (EI) MS.

Fragmentation Logic

In PMAAs, the primary cleavage occurs between carbon atoms to stabilize the positive charge on the ether oxygen (methoxy group).

-

Structure:

-

C1: CHDOAc (Mass 74, if deuterated)

-

C2: CHOMe (Mass 44)

-

C3: CHOMe (Mass 44)

-

C4: CHOMe (Mass 44)

-

C5: CHOAc (Mass 72)

-

C6: CH₂OMe (Mass 45)

-

Diagnostic Ions (m/z)

| Fragment Type | Cleavage Site | Fragment Composition | m/z (NaBD₄ Reduced) | m/z (NaBH₄ Reduced) |

| Primary | C1–C2 | C2...C6 | 45, 117, 161, 205 | 45, 117, 161, 205 |

| Primary | C5–C6 | C1...C5 | 118, 162, 206 | 117, 161, 205 |

| Secondary | C6 | C6 fragment | 45 | 45 |

Crucial Observation: Because the molecule is chemically symmetrical regarding the methoxy pattern (tetra-methyl), the fragments from the "top" (C1 end) and "bottom" (C6 end) are nearly identical in mass unless deuterium labeling is used .

-

Without Deuterium: You see strong peaks at 117, 161, 205 .

-

With Deuterium (NaBD₄): The C1-containing fragments shift by +1 unit (118, 162, 206 ), while C6-containing fragments remain 117, 161, 205 . This doublet pattern is the ultimate confirmation of a terminal hexose.

Visualizing Fragmentation

Figure 2: Mass spectral fragmentation of the deuterated derivative. Blue ions contain the C1-Deuterium tag; Red ions originate from the C6 end.

Applications in Drug Development

A. Branching Analysis (Glycogen & Starch)

In glucose polymers, the ratio of terminal residues (2,3,4,6-Me₄-Glc) to branching residues (e.g., 2,3-Me₂-Glc for 4,6-branch points) allows for the calculation of the Degree of Branching (DB) and Average Chain Length (ACL) .

-

Calculation: ACL = (Total Glucose Residues) / (Terminal Glucose Residues).

-

Relevance: Critical for characterizing glycogen storage disease models or optimizing starch-based excipients.

B. Purity of Linear Polysaccharides

For linear polymers like cellulose (β-1,4-Glc) or amylose (α-1,4-Glc), 2,3,4,6-Me₄-Glc should only appear in trace amounts (representing the single non-reducing end of a long chain).

-

QC Metric: An elevated ratio of 2,3,4,6-Me₄-Glc in a supposedly linear polymer indicates hydrolytic degradation (shorter chains) or contamination with branched polysaccharides.

C. Vaccine Characterization

Many pneumococcal and meningococcal vaccines are based on capsular polysaccharides. The "terminal cap" often dictates immunogenicity. Accurate quantification of 2,3,4,6-Me₄-Glc ensures batch-to-batch consistency of the antigenic epitopes.

References

-

Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209–217.

-

Pettolino, F. A., et al. (2012). Methodologies for the Structural Analysis of Cell Wall Polysaccharides. Biochemistry and Molecular Biology of Plants.

-

Complex Carbohydrate Research Center (CCRC). (n.d.). Glycosyl Linkage Analysis by GC-MS. University of Georgia.[1]

-

Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates. Analysis of Carbohydrates, 157–216.

-

NIST Chemistry WebBook. (2025). 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-glucitol Mass Spectrum.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Structural characterization of a polysaccharide from Qi-Gui herb pair and its anti-tumor activity in colon cancer cells [frontiersin.org]

- 5. Structural characterization, anti-inflammatory and glycosidase inhibitory activities of two new polysaccharides from the root of Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Difference between 2,3,4,6-Tetramethyl-D-glucose and 2,3,6-Tri-O-methyl-D-glucose

Mechanistic Distinction, Analytical Workflows, and Linkage Analysis[1]

Executive Summary

In the structural elucidation of complex carbohydrates, 2,3,4,6-Tetramethyl-D-glucose (TMG) and 2,3,6-Tri-O-methyl-D-glucose (Tri-MG) act as the two most critical "fingerprints" for determining polymer architecture.

Their difference is not merely the presence of one methyl group; it represents the fundamental distinction between a chain's end and its backbone .

-

TMG indicates a terminal, non-reducing end (the "tip" of a branch or chain).

-

Tri-MG indicates a (1→4)-glycosidic linkage , characteristic of structural backbones like cellulose or energy stores like starch.[1]

This guide details the chemical divergence, the derivatization logic (Ciucanu & Kerek), and the specific GC-MS fragmentation rules required to distinguish them in a self-validating workflow.

Part 1: Structural & Chemical Fundamentals

To understand the analysis, one must first understand the origin of these derivatives during the Permethylation Analysis (also known as Methylation Analysis).

1.1 The Molecules at a Glance

| Feature | 2,3,4,6-Tetramethyl-D-glucose (TMG) | 2,3,6-Tri-O-methyl-D-glucose (Tri-MG) |

| Methylation Pattern | C2, C3, C4, C6 are methylated ( | C2, C3, C6 are methylated.[2][3][4] C4 is free ( |

| Origin in Polymer | Derived from a glucose unit at the terminus (non-reducing end). | Derived from a glucose unit involved in a (1→4) linkage .[1][5][6] |

| Biological Context | Found at the ends of glycogen branches or amylopectin.[6] | The repeating unit of Cellulose ( |

| IUPAC Name (Alditol) | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol |

1.2 The "Free Hydroxyl" Logic

The core principle of linkage analysis is protection vs. substitution :

-

Permethylation: All free hydroxyls in the native polymer are converted to methyl ethers.

-

Hydrolysis: The glycosidic bonds (which protected the linked carbons) are broken. This exposes a new free hydroxyl at the linkage position.

-

Result:

-

If the glucose was terminal, it had free OH groups at 2, 3, 4, and 6. All become O-Me. Result: TMG. [2]

-

If the glucose was 4-linked, C4 was occupied by a bond. It could not be methylated. Upon hydrolysis, C4 becomes a free OH. Result: Tri-MG.

-

Part 2: The Mechanistic Workflow (PMAA)

We do not analyze these sugars directly; they are too polar and thermally unstable for standard GC. We convert them into Partially Methylated Alditol Acetates (PMAAs) .

2.1 Experimental Protocol: Ciucanu & Kerek Modified

Note: This protocol assumes a starting sample of 0.5–1.0 mg of dry polysaccharide.

Step 1: Permethylation (The Critical Step)

-

Reagents: DMSO (anhydrous), NaOH (powdered), Methyl Iodide (

). -

Mechanism: DMSO solvates the proton; NaOH acts as the base to form the alkoxide ion (

); -

Protocol:

-

Dissolve sample in 200

L DMSO under -

Add slurry of NaOH in DMSO. Vortex 1 min.

-

Add

(100 -

Quench: Add 1 mL

. Extract into

-

Quality Check: IR spectroscopy should show zero

stretch (

-

Step 2: Hydrolysis

-

Reagent: 2M TFA (Trifluoroacetic acid).

-

Action: Cleaves glycosidic bonds. TMG and Tri-MG are released as hemiacetals.

-

Protocol: Heat at 121°C for 2 hours. Evaporate TFA under

.

Step 3: Reduction (The Tagging Step)

-

Reagent:

(Sodium Borodeuteride).[7] -

Why Deuterium? Reduces the aldehyde (C1) to a primary alcohol. Using deuterium tags C1, allowing us to distinguish the "top" from the "bottom" of the molecule in MS spectra (breaking symmetry).

-

Result: Glucitol (Sorbitol) derivatives.

Step 4: Acetylation

-

Reagent: Acetic Anhydride (

) + Pyridine. -

Action: Acetylates the free hydroxyls exposed in Step 2 (and the C1/C5 from ring opening).

-

Differentiation:

-

TMG gains Acetyls at C1 and C5.

-

Tri-MG gains Acetyls at C1, C4 , and C5.

-

Figure 1: The Logic of PMAA Analysis. Note how the linkage position (C4) is chemically tagged with an Acetyl group in the final step.

Part 3: Analytical Differentiation (GC-MS)

This is where the "Self-Validating" requirement comes in. You cannot rely on retention time alone. You must verify the fragmentation pattern .

Fragmentation Rule: In Electron Impact (EI) MS, the carbon backbone cleaves preferentially between methoxylated carbons. Cleavage next to acetylated carbons is less favorable.

3.1 2,3,4,6-Tetramethyl-D-glucose (Terminal)

-

Derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol-1-d.

-

Key Features:

-

Methoxyls at C2, C3, C4, C6.[2]

-

Acetyls only at C1, C5.

-

-

Diagnostic Ions (m/z):

-

m/z 118: Cleavage between C2–C3. (Contains C1-C2 fragment:

). -

m/z 162: Cleavage between C3–C4.

-

m/z 205: Cleavage between C4–C5. (Contains C1-C4).

-

3.2 2,3,6-Tri-O-methyl-D-glucose (4-Linked)

-

Derivative: 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol-1-d.

-

Key Features:

-

Methoxyls at C2, C3, C6.[2]

-

Acetyl at C4 (The "Scar" of the linkage).

-

-

Diagnostic Ions (m/z):

-

m/z 118: Cleavage between C2–C3. (Same as Tetra, confirms it's Glucose).[2][8]

-

m/z 233: Cleavage between C3–C4. This is the "Primary Fragment." It contains the methoxylated top half (C1-C2-C3).

-

Absence of m/z 205: Because the C4 is acetylated, the stable methoxy-rich fragment seen in the Tetra derivative cannot form easily.

-

m/z 45: Standard methoxy fragment (

), usually lower abundance than in Tetra.

-

3.3 Comparative Data Table

| Diagnostic Criteria | Terminal (Tetra-Me) | 4-Linked (Tri-Me) |

| Primary Fragment (C1-C2) | 118 (High Abundance) | 118 (High Abundance) |

| Mid-Chain Fragment | 161 / 162 | 233 (Diagnostic for 4-link) |

| C4 Status | Methylated | Acetylated |

| Retention Time (RT) | Elutes Earlier (More volatile) | Elutes Later (More polar acetates) |

Part 4: Case Study - Starch vs. Cellulose[2]

A critical limitation of Methylation Analysis is that it destroys stereochemistry at C1 (Anomeric carbon).

If you subject both to the protocol above, both will yield 2,3,6-Tri-O-methyl-D-glucose.

How to distinguish?

-

Enzymatic Digestion (Pre-Methylation): Treat one aliquot with amylase (

-specific) and another with cellulase ( -

NMR Spectroscopy:

-

Use HSQC (Heteronuclear Single Quantum Coherence).

-

-anomer (Starch): Anomeric proton (

-

-anomer (Cellulose): Anomeric proton (

-

Figure 2: The "Anomeric Blind Spot" of methylation analysis requires orthogonal validation via NMR.

References

-

Ciucanu, I., & Kerek, F. (1984).[9][10] A simple and rapid method for the permethylation of carbohydrates.[10][11] Carbohydrate Research, 131(2), 209-217.[11]

-

Complex Carbohydrate Research Center (CCRC). (n.d.). Glycosyl-Linkage Analysis of Polysaccharides. University of Georgia.

-

Pettolino, F. A., et al. (2012). Methodologies for the analysis of cell wall polysaccharides. Frontiers in Plant Science.

-

Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates. Analysis of Carbohydrates by GLC and MS.

Sources

- 1. Cellulose - Wikipedia [en.wikipedia.org]

- 2. CAS 7506-68-5: 2,3,4,6-tetra-O-methyl-D-glucose [cymitquimica.com]

- 3. Ciucanu, I. and Kerek, K. (1984) A Simple and Rapid Method for the Permethylation of Carbohydrates. Carbohydrate Research, 131, 209-217. - References - Scientific Research Publishing [scirp.org]

- 4. Rapid synthesis of partially O-methylated alditol acetate standards for GC-MS: some relative activities of hydroxyl groups of methyl glycopyranosides on Purdie methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,3,4,6-Tetra-O-methyl-D-glucose | CAS 7506-68-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

2,3,4,6-Tetramethyl-D-glucose CAS number 146-72-5 data sheet

An In-depth Technical Guide to 2,3,4,6-Tetramethyl-D-glucose (CAS: 146-72-5)

Introduction

2,3,4,6-Tetramethyl-D-glucose is a methylated derivative of D-glucose, a fundamental molecule in carbohydrate chemistry and various biomedical research fields.[1][] This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development. The methylation of the hydroxyl groups at positions 2, 3, 4, and 6 significantly alters the molecule's properties compared to its parent, D-glucose, notably increasing its lipophilicity.[1] This modification makes it a valuable tool in organic synthesis as a protected form of glucose and in biological studies as a non-metabolizable analog to investigate glucose transport mechanisms.[]

Physicochemical Properties

The key physical and chemical properties of 2,3,4,6-Tetramethyl-D-glucose are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 146-72-5 (Note: Some sources may incorrectly list 7506-68-5 or 3615-47-2) | [3][4] |

| Molecular Formula | C10H20O6 | [1][3][4] |

| Molecular Weight | 236.26 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 90-93°C (recrystallized once), 98°C (after five recrystallizations) | [5] |

| Solubility | Soluble in organic solvents like methanol and ethanol; less soluble in water. | [1] |

| Specific Rotation | [α]D20 +81.3° (in water, after equilibration) | [5] |

| pKa | 11.85 ± 0.70 (Predicted) | [4] |

Synthesis of 2,3,4,6-Tetramethyl-D-glucose

The synthesis of 2,3,4,6-Tetramethyl-D-glucose can be achieved through the methylation of D-glucose. A well-established method involves the use of methyl sulfate and sodium hydroxide.[5] This process must be conducted with caution due to the high toxicity of methyl sulfate.[5]

Experimental Protocol: Methylation of D-glucose

This protocol is adapted from the procedure detailed in Organic Syntheses.[5]

Causality Behind Experimental Choices:

-

Use of a well-ventilated hood: Methyl sulfate is highly toxic and has a high vapor pressure, necessitating its handling in a fume hood to prevent inhalation.[5]

-

Mechanical Stirring: Vigorous stirring is essential to ensure proper mixing of the multiphasic reaction mixture, promoting efficient methylation.

-

Temperature Control: The reaction temperature is carefully controlled (initially 50-55°C, then raised to 70-75°C) to manage the exothermic reaction and ensure complete methylation without significant side product formation.[5]

-

Solvent Extraction: Chloroform is used for extraction due to the product's solubility in it and its immiscibility with the aqueous layer. Multiple extractions ensure a good yield.

-

Purification with Norite: Norite (activated carbon) is used to decolorize the solution by adsorbing colored impurities.

-

Crystallization: The final product is crystallized from petroleum ether to obtain a pure, solid product.[5]

Step-by-Step Methodology:

-

Preparation: In a 2-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 25 g of anhydrous glucose in 15 ml of water. Place the flask in a water bath maintained at 55°C.[5]

-

Initial Methylation: With rapid stirring, add a mixture of 90 ml of methyl sulfate and 125 ml of carbon tetrachloride to the glucose solution.[5]

-

Addition of Alkali: Begin the dropwise addition of 400 ml of 40% sodium hydroxide solution. The rate of addition should be controlled to maintain the reaction temperature between 50-55°C.[5]

-

Second Methylation: Once the initial addition of alkali is complete and the distillation of carbon tetrachloride has slowed, raise the bath temperature to 70-75°C. Add another 160 ml of methyl sulfate at a controlled rate.[5]

-

Reaction Completion: After all the methyl sulfate has been added, continue stirring and heating for 30 minutes to ensure the reaction goes to completion.[5]

-

Workup: Cool the reaction mixture and dilute it with water to dissolve the precipitated sodium sulfate.

-

Extraction: Extract the aqueous solution four times with 150 ml portions of chloroform.[5]

-

Hydrolysis of Glucosides: Combine the chloroform extracts and distill off the chloroform while adding 400 ml of 2 N hydrochloric acid. Pass steam through the solution for 1 hour to hydrolyze any methylated methylglucosides.[5]

-

Purification: Decolorize the hot solution with 5 g of Norite, then cool and filter. Saturate the filtrate with sodium sulfate and extract again with four portions of chloroform.

-

Isolation and Crystallization: Dry the combined chloroform extracts with anhydrous sodium sulfate, filter, and remove the solvent. Treat the resulting syrup with 40-50 ml of petroleum ether and shake to induce crystallization. Cool in an ice bath, filter the crystals, wash with cold petroleum ether, and dry under reduced pressure.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,3,4,6-Tetramethyl-D-glucose.

Applications in Research and Drug Development

2,3,4,6-Tetramethyl-D-glucose is a versatile molecule with several important applications in scientific research:

-

Study of Glucose Transport: As a non-metabolizable analog of glucose, it is instrumental in studying the kinetics and regulation of glucose transporters, such as those in the blood-brain barrier.[] Its structure allows it to interact with glucose transporters, but the methyl groups prevent it from being processed in glycolysis.

-

Protecting Group in Organic Synthesis: In carbohydrate chemistry, the hydroxyl groups of sugars need to be selectively protected to achieve desired chemical transformations at specific positions. The methylated form serves as a protected glucose derivative, where the methyl ethers are stable under many reaction conditions.[1]

-

Analytical Standard: It can be used as a standard in analytical methods like chromatography for the identification and quantification of methylated sugars, which are often products of polysaccharide analysis.[1]

Safety, Handling, and Storage

Proper handling and storage of 2,3,4,6-Tetramethyl-D-glucose are essential for laboratory safety.

Safety Precautions

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[6]

-

Personal Protective Equipment (PPE):

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Use non-sparking tools to prevent ignition from electrostatic discharge.[6]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Rinse eyes with plenty of water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.[6]

Laboratory Handling Workflow

Caption: General laboratory workflow for the safe handling of chemical solids.

References

-

Organic Syntheses, Coll. Vol. 3, p. 798 (1955); Vol. 25, p. 97 (1945). [Link]

-

PubChem, 2,3,4,6-Tetra-O-methyl-D-glucose Compound Summary. [Link]

Sources

Technical Guide: Anomeric Dynamics & Applications of 2,3,4,6-Tetramethyl-D-glucose

Executive Summary

2,3,4,6-Tetramethyl-D-glucose (TMG) is a permethylated derivative of D-glucose where the hydroxyl groups at positions C2, C3, C4, and C6 are substituted with methoxy groups, leaving only the anomeric hydroxyl (C1-OH) free.[1] This unique structural modification renders the molecule lipophilic while retaining the ability to mutarotate, making it a critical tool in glycan linkage analysis , glucose transporter (GLUT) kinetic studies , and metabolic stability assays .

This guide provides a rigorous technical examination of the anomeric forms of TMG, detailing their thermodynamic equilibrium, NMR spectral fingerprints, synthesis protocols, and specific utility in drug development.[1]

Structural Chemistry & Anomeric Equilibrium

The Alpha and Beta Anomers

Like its parent molecule D-glucose, TMG exists primarily in the pyranose ring form. The free hydroxyl group at C1 allows the molecule to exist as two distinct diastereomers (anomers):

- -Anomer: The C1-OH group is axial , perpendicular to the general plane of the ring.

- -Anomer: The C1-OH group is equatorial , lying in the plane of the ring.

These forms are not static; in solution, they interconvert through an open-chain aldehyde intermediate—a process known as mutarotation .[2]

Thermodynamics: The Anomeric Effect vs. Steric Hindrance

The equilibrium ratio of

-

Steric Hindrance: Favors the

-anomer (equatorial) because the bulky hydroxyl group is further away from the axial protons at C3 and C5. -

The Anomeric Effect: A stereoelectronic effect that stabilizes the

-anomer (axial). This is due to the hyperconjugation between the lone pair of the ring oxygen (O5) and the antibonding orbital (

In non-polar solvents (e.g., chloroform), the anomeric effect dominates, often shifting the equilibrium towards the

Mutarotation Mechanism

The interconversion requires an acid or base catalyst (amphoteric catalysis) to facilitate the ring opening to the aldehyde form and subsequent re-closure.

Figure 1: Mechanism of mutarotation showing the reversible interconversion between anomers via the acyclic aldehyde intermediate.

Analytical Profiling: The "Fingerprint"

Accurate identification of the anomeric form is essential for purity assessment and kinetic studies. NMR spectroscopy is the gold standard for this differentiation.

1H NMR Characterization

The anomeric proton (H1) provides the most diagnostic signal. The coupling constant (

| Feature | Structural Basis | ||

| Chemical Shift ( | ~5.3 - 5.4 ppm | ~4.6 - 4.7 ppm | |

| Multiplicity | Doublet (d) | Doublet (d) | Coupling to H2. |

| Coupling Constant ( | 3.0 - 4.0 Hz | 7.0 - 8.0 Hz | |

| Methoxy Groups | 3.4 - 3.6 ppm | 3.4 - 3.6 ppm | 4x Singlets (-OCH |

Note on Solvents: Unlike D-glucose, TMG is soluble in CDCl

Physical Properties[1][6][7][8][9][10][11][12]

-

Physical State: White crystalline solid or viscous syrup (depending on purity and anomeric composition).

-

Melting Point: Pure

-form: 87–89°C .[1][5] -

Specific Rotation

:-

Pure

-form: +151° (in water). -

Equilibrium mixture: +81° to +85° .

-

Interpretation: A sample with a rotation significantly higher than +85° indicates an enrichment of the

-anomer.

-

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2,3,4,6-Tetramethyl-D-glucose via the Haworth Methylation method. Precaution: Methyl sulfate is highly toxic. Perform all steps in a high-efficiency fume hood.

Reagents

-

Anhydrous D-Glucose

-

Dimethyl Sulfate (Methylating agent)[6]

-

Sodium Hydroxide (40% w/w aqueous solution)[6]

-

Carbon Tetrachloride (

) or Dichloromethane (DCM) as solvent -

Chloroform (for extraction)

Step-by-Step Methodology

-

Dissolution: Dissolve 25 g of anhydrous glucose in 15 mL of water in a multi-neck flask equipped with a mechanical stirrer. Heat to 55°C.

-

Methylation (The Haworth Reaction):

-

Add 125 mL of

and 90 mL of dimethyl sulfate. -

Critical Step: Dropwise addition of 40% NaOH (400 mL total).[6]

-

Rate Control: Add alkali slowly to maintain temperature at 50–55°C without external heating (exothermic reaction).[6]

-

Mechanism: The base deprotonates the hydroxyl groups, creating alkoxides that nucleophilically attack the methyl sulfate.

-

-

Post-Reaction Processing:

-

After alkali addition, raise temperature to 70–75°C for 30 minutes to destroy excess dimethyl sulfate.

-

Separate the organic layer. Extract the aqueous layer with chloroform.

-

-

Hydrolysis (If starting from Methyl Glucoside):

-

Note: Direct methylation often yields the methyl glucoside (C1-OMe).[1] To get the free sugar (C1-OH), acid hydrolysis is required.

-

Reflux the methylated product in 2N HCl for 2-3 hours.

-

Monitor by TLC for the appearance of the reducing sugar (charring with sulfuric acid).

-

-

Purification:

-

Neutralize with solid

. -

Extract into chloroform, dry over

, and evaporate. -

Crystallization: Recrystallize from petroleum ether to isolate the

-anomer (MP 87-89°C).

-

Figure 2: Synthetic workflow for the production of 2,3,4,6-Tetramethyl-D-glucose from D-glucose.

Applications in Drug Development[4]

Glucose Transporter (GLUT/SGLT) Ligand Studies

TMG is a non-metabolizable glucose analog in many systems. It is transported by Glucose Transporters (GLUTs) but cannot be phosphorylated by hexokinase because the C6-OH is methylated.

-

Application: Use in "zero-trans" kinetic studies to measure the

and -

Relevance: Critical for screening SGLT2 inhibitors (diabetes drugs) to distinguish between transport inhibition and metabolic inhibition.

Glycan Linkage Analysis (Methylation Analysis)

TMG serves as the reference standard for the terminal non-reducing end of a polysaccharide chain.

-

Workflow: A polysaccharide is permethylated

hydrolyzed -

Result: The terminal glucose unit yields 2,3,4,6-tetramethyl-1,5-di-O-acetyl-glucitol. TMG is the precursor standard used to calibrate GC-MS retention times for this terminal unit.

Lipophilicity & Bioavailability Modeling

Because TMG lacks the hydrogen-bonding capacity of free glucose (except at C1), it is used to model the passive diffusion component of sugar absorption.

-

Drug Design Insight: Comparing TMG permeability vs. Glucose permeability across Caco-2 monolayers helps quantify the contribution of active transport (carrier-mediated) vs. passive lipophilic diffusion.

References

-

Organic Syntheses. "2,3,4,6-Tetramethyl-d-Glucose". Org. Synth.1943 , 23, 93.

-

BenchChem. "The Anomeric Effect in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide".

-

Magritek. "Glucose Anomers - Carbon & Proton NMR Analysis". Application Note.

-

National Institutes of Health (PubChem). "2,3,4,6-Tetra-O-methyl-D-glucose Compound Summary".

-

University of Minnesota. "Solvent Effect on the Anomeric Equilibrium in D-Glucose". J. Phys. Chem. B.

Sources

Exhaustive Methylation & Tetramethyl Glucose: A Structural Elucidation Guide

Executive Summary

In carbohydrate chemistry and drug development, the theoretical yield of tetramethyl glucose (TMG) is not merely a measure of reaction efficiency; it is a critical structural determinant. When subjecting hexose polymers (like starch, cellulose, or glycogen) to exhaustive methylation, TMG arises exclusively from the non-reducing end groups .

Therefore, the "yield" of TMG is inversely proportional to the Degree of Polymerization (DP) in linear chains and directly proportional to the Degree of Branching (DB) in complex polysaccharides. This guide provides the theoretical framework, quantitative logic, and validated protocols for using TMG yield as a precise analytical tool.

Part 1: Theoretical Framework & Yield Logic

The Two Definitions of "Yield"

To ensure scientific integrity, we must distinguish between the chemical efficiency of the methylation and the structural yield of the marker.

| Yield Type | Definition | Target Value | Significance |

| Chemical Yield | Conversion rate of free hydroxyl groups (-OH) to methoxy groups (-OMe). | > 98% | Essential for "exhaustive" methylation. Undermethylation leads to false branching data. |

| Structural Yield | The molar fraction of TMG relative to total methylated sugars. | Variable | Determines chain length (DP) and branching frequency. |

Quantitative Analysis: Calculating DP and Branching

The theoretical yield of TMG (

Scenario A: Linear Homopolymer (e.g., Amylose)

In a linear chain, TMG is produced only from the single non-reducing end.

-

Example: If GC-MS analysis shows 1 mole of TMG for every 100 moles of 2,3,6-tri-O-methyl glucose, the average chain length is ~101 units.

Scenario B: Branched Polymer (e.g., Amylopectin, Glycogen)

Every branch point creates a new non-reducing end, increasing the TMG yield.

-

Logic: A high yield of TMG (e.g., 4-5%) alongside equivalent amounts of di-O-methyl glucose (branch points) confirms a highly branched structure.

Part 2: Visualization of Structural Logic

The following diagram illustrates how the polysaccharide structure dictates the theoretical yield of methylated products.

Figure 1: Structural origin of methylated glucose derivatives. TMG serves as the specific marker for chain termination.

Part 3: Experimental Methodology (The Hakomori Method)

While the Ciucanu-Kerek method (NaOH/DMSO) is popular for simple sugars, the Hakomori method (using methylsulfinyl carbanion) is the gold standard for exhaustive methylation of difficult, high-molecular-weight polysaccharides due to superior solubility and base strength.

Reagents & Safety

-

Dimsyl Anion (Base): Generated in situ or purchased. (Safety: NaH is pyrophoric; reaction produces

). -

Methyl Iodide (

): Methylating agent. (Safety: Neurotoxic, volatile carcinogen. Use exclusively in a fume hood). -

Solvent: Anhydrous DMSO (Must be stored over molecular sieves).

Step-by-Step Protocol

Step 1: Solubilization & Activation

-

Dissolve 2–5 mg of dry polysaccharide in 0.5 mL anhydrous DMSO under Nitrogen (

). -

Stir for 30 minutes to ensure complete dissolution (critical for yield).

-

Add 0.5 mL of Lithium Methylsulfinyl Carbanion (or NaH/DMSO solution).

-

Stir for 1 hour. The solution should turn clear/viscous. The alkoxide ions are now formed.[1]

Step 2: Methylation

-

Cool the reaction vial in an ice bath (reaction is exothermic).

-

Slowly add 0.5 mL of Methyl Iodide (

) . -

Stir at room temperature for 1–2 hours.

-

Validation: The solution should become less viscous and clear.

Step 3: Work-up (Partitioning)

-

Add 1 mL of water to quench excess reagent (Caution: Exothermic).

-

Extract the methylated polymer using Chloroform (

) . -

Wash the organic layer 3x with water to remove DMSO and iodide salts.

-

Evaporate

under a stream of nitrogen.

Step 4: Hydrolysis & Derivatization (PMAA Generation) Direct analysis of methylated sugars is difficult. We convert them to Partially Methylated Alditol Acetates (PMAAs) for GC-MS.

-

Hydrolysis: Treat residue with 2M Trifluoroacetic Acid (TFA) at 120°C for 2 hours.

-

Reduction: Reduce aldehydes to alcohols using

(Sodium Borodeuteride) to tag the anomeric carbon (distinguishes C1 from C6). -

Acetylation: Treat with Acetic Anhydride/Pyridine to acetylate the free hydroxyls (positions originally linked).

Part 4: Analytical Workflow & Validation

GC-MS Identification

In the PMAA method, the position of the acetyl groups indicates where the sugar was originally linked, while the methyl groups indicate free positions.[1]

Tetramethyl Glucose (Terminal) Signature:

-

Derivative: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol.

-

Key Fragmentation Ions (m/z):

-

117 (Cleavage between C2-C3)

-

161 (Cleavage between C3-C4)

-

205 (Cleavage between C4-C5)

-

Note: TMG derivatives elute earlier than tri- and di-methyl derivatives on polar GC columns (e.g., DB-225 or SP-2330) due to lower polarity.

-

Workflow Diagram

Figure 2: The standard workflow for converting polysaccharides into analyzable PMAA derivatives.

Part 5: Troubleshooting & Scientific Integrity

Undermethylation (The #1 Error)

If the theoretical yield of TMG is lower than expected, or if "unexpected" isomers appear (e.g., 2,3-di-O-methyl glucose in a linear chain), the methylation was likely incomplete.

-

Cause: Poor solubility in DMSO or moisture contamination (NaH is deactivated by water).

-

Solution: Repeat the methylation step (double-methylation) before hydrolysis.

Oxidative Degradation

Using strong bases can sometimes cause "peeling" reactions at the reducing end.

-

Mitigation: Reduce the polysaccharide to its alditol form (

) before methylation to protect the reducing end.

Volatility Losses

TMG derivatives are more volatile than internal residues.

-

Risk: Loss during the evaporation of solvents (Chloroform/TFA).

-

Protocol Fix: Do not evaporate to complete dryness under high vacuum; use a gentle nitrogen stream at room temperature.

References

-

Hakomori, S. (1964).[2][3] A rapid permethylation of glycolipid, and polysaccharide catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide.[2] Journal of Biochemistry, 55(2), 205–208.

-

Ciucanu, I., & Kerek, F. (1984).[2][3] A simple and rapid method for the permethylation of carbohydrates.[2] Carbohydrate Research, 131(2), 209–217.

-

Complex Carbohydrate Research Center (CCRC). (n.d.). Glycosyl-Linkage Analysis of Polysaccharides and Oligosaccharides. University of Georgia.

-

Pettolino, F. A., et al. (2012). Methods for the analysis of polysaccharides from plant cell walls. Nature Protocols, 7, 1590–1607.

Sources

History of 2,3,4,6-Tetramethyl-D-glucose in carbohydrate chemistry

An In-Depth Technical Guide to the History and Application of 2,3,4,6-Tetramethyl-D-glucose in Carbohydrate Chemistry

Introduction: Deciphering the Architecture of Polysaccharides

The intricate world of carbohydrate chemistry is dominated by polysaccharides, complex polymers whose biological functions are dictated by their three-dimensional structures. A fundamental challenge for early chemists, and a continuing cornerstone of glycobiology, is the elucidation of this architecture. Unlike linear proteins or nucleic acids, monosaccharides can be linked together in a vast number of ways, creating branched and complex structures. The key to understanding this complexity lies in identifying the specific hydroxyl groups on each sugar residue that participate in these connections, known as glycosidic linkages.

Methylation analysis emerged as the definitive chemical method to solve this puzzle. By strategically "capping" the free hydroxyl groups with stable methyl ethers, scientists could later break down the polysaccharide and identify which positions were originally involved in linkages. Within this analytical framework, 2,3,4,6-Tetra-O-methyl-D-glucose holds a unique and critical role. Its detection after a methylation analysis workflow serves as an unambiguous chemical signal for a non-reducing terminal D-glucose unit—the "full-stop" at the end of a polysaccharide chain or branch. This guide provides a technical overview of the historical development and modern application of this pivotal molecule in carbohydrate science.

The Genesis of a Technique: Pioneering Methylation Methodologies

The ability to determine polysaccharide structure is fundamentally reliant on the capacity to exhaustively methylate all free hydroxyl groups without cleaving the delicate glycosidic bonds.[1] This foundational step was pioneered by two key methodologies.

Purdie and Irvine Methylation: In 1903, Thomas Purdie and James Irvine developed the first effective method for the exhaustive methylation of sugars.[2][3] Their technique involved the repeated treatment of a carbohydrate with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O).[3][4] The silver oxide acts as a mild base to deprotonate the hydroxyl groups, facilitating their nucleophilic attack on the methyl iodide. While effective, the Purdie methylation was often slow, required multiple reaction cycles, and the cost of silver oxide could be prohibitive for large-scale work.[5]

Haworth Methylation: A significant advancement came in 1915 from Sir Norman Haworth, whose work on carbohydrates would later earn him a Nobel Prize.[6] The Haworth methylation method utilizes dimethyl sulfate ((CH₃)₂SO₄) and a strong base, typically sodium hydroxide (NaOH), in an aqueous solution.[7][8] This approach was more cost-effective, generally faster, and more suitable for larger quantities of material, leading to its widespread adoption.[7] It forms methylated methyl glycosides, which then require an acid hydrolysis step to yield the free methylated sugar.[7]

These early methods established the core chemical principle: convert all free -OH groups into stable -OCH₃ ethers. This chemical "protection" sets the stage for the subsequent deconstruction and analysis of the polysaccharide.

The Logic of Linkage Analysis: 2,3,4,6-Tetramethyl-D-glucose as the Terminal Marker

The brilliance of methylation analysis lies in a simple, yet powerful, logic. Once a polysaccharide is permethylated, all the hydroxyl groups that were not involved in ring formation or glycosidic linkages are converted to methyl ethers.[1] The polymer is then subjected to acid hydrolysis, which specifically cleaves the glycosidic bonds.

This hydrolysis step reveals new, free hydroxyl groups at the positions that were originally linked. Therefore, by identifying the locations of these free hydroxyls on the resulting monosaccharide fragments, one can deduce the original linkage pattern.

In this context, the discovery of 2,3,4,6-Tetra-O-methyl-D-glucose from a hydrolyzed, permethylated glucan (a polymer of glucose) is profoundly informative. Its structure, with methyl groups at positions 2, 3, 4, and 6, indicates that none of these positions were involved in a glycosidic linkage.[9] The only position available for linkage in the original polymer was the anomeric carbon (C1). This makes 2,3,4,6-Tetra-O-methyl-D-glucose the definitive marker for a non-reducing terminal glucose residue. Other partially methylated derivatives signify internal linkages, as summarized in the table below.

| Methylated Glucose Derivative Identified | Inferred Original Linkage Position |

| 2,3,4,6-Tetra-O-methyl-D-glucose | Non-reducing terminal unit |

| 2,3,6-Tri-O-methyl-D-glucose | 1,4-linked internal unit |

| 2,3,4-Tri-O-methyl-D-glucose | 1,6-linked internal unit |

| 2,4,6-Tri-O-methyl-D-glucose | 1,3-linked internal unit |

| 2,3-Di-O-methyl-D-glucose | 1,4,6-linked branch point |

| 2,4-Di-O-methyl-D-glucose | 1,3,6-linked branch point |

The Modern Analytical Workflow: The Path to Partially Methylated Alditol Acetates (PMAAs)

While the foundational principles remain, the modern workflow for methylation analysis has been significantly refined for greater accuracy, speed, and sensitivity, culminating in analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][10] This process converts the methylated monosaccharides into their corresponding Partially Methylated Alditol Acetates (PMAAs).[2][11][12]

Caption: The modern workflow for carbohydrate linkage analysis.

Experimental Protocol: A Self-Validating System

The following protocol outlines the key steps in a typical methylation analysis experiment. Each step is designed to ensure complete reaction, providing a self-validating system for accurate structural elucidation.

Step 1: Permethylation (Hakomori Method) The Hakomori method is favored for its ability to achieve complete methylation of even complex or sterically hindered polysaccharides.[2]

-

Solubilization: Dissolve the dry polysaccharide sample (1-5 mg) in anhydrous dimethyl sulfoxide (DMSO).

-

Base Addition: Add a strong base, such as sodium methylsulfinylmethanide (the "dimsyl" anion) or powdered sodium hydroxide, to the solution under an inert atmosphere (e.g., nitrogen or argon). This deprotonates all hydroxyl groups.

-

Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. The resulting alkoxides act as potent nucleophiles, reacting with the methyl iodide to form methyl ethers.

-

Quenching and Extraction: After the reaction is complete, quench the excess base with water. Extract the permethylated polysaccharide into a nonpolar solvent like dichloromethane. Wash the organic layer with water to remove salts and residual DMSO.

Causality Insight: The use of aprotic, polar DMSO is critical. It not only solubilizes the polysaccharide but also enhances the basicity of the alkoxide intermediates, driving the methylation to completion and minimizing side reactions like oxidative degradation.[2]

Step 2: Acid Hydrolysis

-

Cleavage: Hydrolyze the dried permethylated polysaccharide using an acid, such as 2M trifluoroacetic acid (TFA), at approximately 120°C for 1-2 hours.

-

Removal of Acid: Remove the TFA by evaporation under a stream of nitrogen.

Causality Insight: TFA is used because it is effective at cleaving glycosidic bonds and is volatile, making it easy to remove completely post-hydrolysis without leaving non-volatile residues that could interfere with subsequent steps.

Step 3: Reduction to Alditols

-

Reduction: Dissolve the hydrolyzed sample in water and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄).

-

Neutralization: After the reduction is complete, neutralize the excess borohydride by adding acetic acid.

Causality Insight: This reduction step is crucial. It converts the aldehyde or ketone group of the open-chain form of the monosaccharides into a primary alcohol.[13] This eliminates the anomeric center, preventing the formation of multiple alpha and beta isomers during GC analysis, which would needlessly complicate the resulting chromatogram.[2] Using NaBD₄ introduces a deuterium label at C1, which can aid in mass spectral interpretation.

Step 4: Acetylation

-

Acetylation: Acetylate the newly exposed hydroxyl groups (from the original linkages) by reacting the dried alditols with acetic anhydride, often using a catalyst like pyridine or 1-methylimidazole, at a high temperature (e.g., 100°C).

-

Workup: Quench the reaction and extract the resulting PMAAs into an organic solvent.

Causality Insight: Acetylation converts the polar hydroxyl groups into nonpolar acetate esters. This makes the final derivatives (PMAAs) sufficiently volatile for separation and analysis by gas chromatography.

Step 5: GC-MS Analysis The final mixture of PMAAs is injected into a GC-MS system.

-

Separation (GC): The PMAAs are separated on a capillary column based on their boiling points and interactions with the column's stationary phase. The retention time is a characteristic property of each specific PMAA.

-

Identification (MS): As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The molecule fragments in a predictable and reproducible manner.[14] The resulting mass spectrum, a unique "fingerprint" of the molecule, allows for unambiguous identification.[14] The fragmentation occurs preferentially between carbon atoms, and the masses of the resulting ions reveal the substitution pattern of methyl and acetyl groups, thus confirming the original linkage position.[14]

Synthesis of the 2,3,4,6-Tetramethyl-D-glucose Standard

The unambiguous identification of PMAAs in a sample relies on comparison with authentic standards. The synthesis of 2,3,4,6-Tetra-O-methyl-D-glucose is a standard procedure in carbohydrate chemistry, often achieved via Haworth methylation of D-glucose or methyl-α-D-glucopyranoside.

A typical laboratory preparation involves dissolving anhydrous glucose in water, followed by the simultaneous addition of dimethyl sulfate and a concentrated sodium hydroxide solution while vigorously stirring and controlling the temperature.[15] After the reaction, the product is isolated, often by steam distillation to remove byproducts, followed by extraction with chloroform.[15] The resulting syrup can be crystallized from petroleum ether to yield the pure compound.[15] This synthesized standard is then used to confirm the identity of the terminal glucose marker in an experimental sample by matching its GC retention time and mass spectrum.

Conclusion: An Enduring Legacy in Structural Glycoscience

From the pioneering work of Purdie, Irvine, and Haworth to the highly sensitive, modern PMAA workflow, methylation analysis has remained an indispensable tool for deciphering the primary structure of complex carbohydrates.[10][16] At the heart of this technique lies the interpretation of the resulting methylated fragments. Among them, 2,3,4,6-Tetra-O-methyl-D-glucose provides the most definitive piece of information: the location of a chain terminus. Its presence is a clear and unambiguous signal that has guided carbohydrate chemists for over a century. While advanced techniques like 2D-NMR spectroscopy now provide powerful complementary data, the robustness and definitive nature of methylation analysis ensure its continued and central role in glycoscience, a legacy built on the simple, yet elegant, chemistry of a fully methylated sugar.

References

-

Thevis, M., Opfermann, G., & Schänzer, W. (2000). Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch. Journal of Mass Spectrometry, 35(1), 77-84. [Link]

-

Lehs-Kelb, B., Le-Gall, S., Rogniaux, H., & Ropartz, D. (2021). GC-MS chromatogram of the partially methylated alditol acetates (PMAAs) from the pectic fractions. ResearchGate. [Link]

-

De Leoz, M. L. A., & An, H. J. (2015). Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. In The Protein Protocols Handbook (pp. 945-961). Humana Press. [Link]

-

Carpita, N. C., & Shea, E. M. (1988). Linkage Structure of Carbohydrates by Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates. In Analysis of Carbohydrates by GLC and MS. CRC Press. [Link]

-

Stenutz, R. (2010). Mass Spectrometry of Partially Methylated Alditol Acetates. A Practical Guide to Polysaccharide and Glycoprotein Analysis. [Link]

-

Wikipedia. (n.d.). Methylation. Retrieved February 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,3,4,6-TETRAMETHYL-d-GLUCOSE. [Link]

-

Merck Index. (n.d.). Haworth Methylation. [Link]

-

LookChem. (n.d.). Purdie Methylation. [Link]

-

Jones, J. K. N., & Hay, G. W. (1969). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. Canadian Journal of Chemistry, 47(5), 727-730. [Link]

-

Pacsu, E., & Trister, S. M. (1941). Procedure for Preparation of Fully Methylated Carbohydrates and their Derivatives. Journal of the American Chemical Society, 63(3), 925-925. [Link]

-

Gancheva, M. R., & Ivanova, B. M. (2021). On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. International Journal of Molecular Sciences, 22(6), 3028. [Link]

-

Laidlaw, R. A., & Percival, E. G. V. (1949). STUDIES ON REACTIONS RELATING TO CARBOHYDRATES AND POLYSACCHARIDES: LXVII. SYNTHESIS OF METHYLATED GLUCOSE DERIVATIVES. Canadian Journal of Research, 27b(6), 408-415. [Link]

-

Wikipedia. (n.d.). Glucose. Retrieved February 23, 2026, from [Link]

-

Britannica. (n.d.). Methyl Ethers, Formation, Structure - Carbohydrate. Retrieved February 23, 2026, from [Link]

-

Kjellberg, A., et al. (2011). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. Journal of Physical Chemistry B, 115(34), 10245-10254. [Link]

- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (2018).

-

Raja, E. A., & S., K. (2014). Historical perspectives in clinical pathology: A history of glucose measurement. Journal of Clinical and Diagnostic Research, 8(9), ZL01. [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetra-O-methyl-D-glucose. Retrieved February 23, 2026, from [Link]

-

McKay, M. J., & Nguyen, H. M. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 1039-1045. [Link]

-

Fiveable. (2025). R. D. Haworth Definition. [Link]

-

Teleman, A., et al. (2002). Methylation Analysis as a Tool for Structural Analysis of Wood Polysaccharides. Holzforschung, 56(5), 489-496. [Link]

-

Hough, L., & Taylor, T. J. (1956). Reactions with periodate of 2 : 3 : 4 : 6-tetramethyl D-glucose, the trimethyl D-glucopyranoses, and other methoxy-compounds. Journal of the Chemical Society (Resumed), 3544-3549. [Link]

-

Bell, D. J. (1944). Analysis of mixtures of 2 : 3 : 4 : 6-tetramethyl glucose with 2 : 3 : 6-trimethyl and dimethyl glucoses by partition on a silica–water column : a small-scale method for investigating the structures of glucopolysaccharides. Journal of the Chemical Society (Resumed), 209-211. [Link]

-

Chen, C. S., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 477-493. [Link]

-

Chemistry LibreTexts. (2022). Haworth Formula. [Link]

-

Le, T. (2019). BLOOD GLUCOSE AND ENZYME ANALYSIS METHODS OF BLOOD GLUCOSE. Theseus. [Link]

-

Noguchi, K., et al. (1994). Molecular and crystal structure of (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-(1-->3)- [2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->6)]- (2,4-di-O-acetyl-beta-D-glucopyranosyl)- (1-->3)-1,2,4,6-tetra-O-acetyl-beta-D-glucopyranose. Carbohydrate Research, 258, 35-47. [Link]

-

Pearson. (n.d.). Monosaccharides - Haworth Projections Explained. [Link]

-

Xiong, Y., et al. (2022). Structural Elucidation, Modification, and Structure-Activity Relationship of Polysaccharides in Chinese Herbs: A Review. Frontiers in Pharmacology, 13, 893324. [Link]

-

McMillin, J. M. (1990). Blood Glucose. In Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. [Link]

Sources

- 1. Carbohydrate - Methyl Ethers, Formation, Structure | Britannica [britannica.com]

- 2. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]

- 3. Purdie Methylation - Chempedia - LookChem [lookchem.com]

- 4. Methylation - Wikipedia [en.wikipedia.org]

- 5. On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Haworth Methylation [drugfuture.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 127. Analysis of mixtures of 2 : 3 : 4 : 6-tetramethyl glucose with 2 : 3 : 6-trimethyl and dimethyl glucoses by partition on a silica–water column : a small-scale method for investigating the structures of glucopolysaccharides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glucose - Wikipedia [en.wikipedia.org]

- 14. 5. Mass Spectrometry of Partially Methylated Alditol Acetates [stenutz.eu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Structural Elucidation, Modification, and Structure-Activity Relationship of Polysaccharides in Chinese Herbs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Generation of 2,3,4,6-Tetramethyl-D-glucose via Hakomori Methylation

This guide details the protocol for the Hakomori methylation method applied to D-glucose to generate 2,3,4,6-Tetramethyl-D-glucose . This specific derivative is a critical standard in carbohydrate chemistry, particularly for glycosyl linkage analysis, where it serves as the marker for terminal non-reducing glucose residues.

Abstract & Scientific Context

The Hakomori methylation method (Hakomori, 1964) remains the gold standard for the complete permethylation of carbohydrates due to its ability to solvate and ionize hydroxyl groups in highly polar, aprotic conditions. Unlike earlier methods (e.g., Purdie or Haworth), the Hakomori method utilizes the dimsyl anion (methylsulfinyl carbanion) generated from sodium hydride (NaH) and dimethyl sulfoxide (DMSO). This strongly basic species (

While the direct product of this reaction on free D-glucose is Methyl 2,3,4,6-tetra-O-methyl-D-glucopyranoside (due to the methylation of the anomeric hydroxyl), the target molecule 2,3,4,6-Tetramethyl-D-glucose (the free hemiacetal) is generated by a subsequent specific acid hydrolysis. This guide covers the entire workflow from reagent preparation to final hydrolysis and Quality Control (QC).

Principle of the Assay

The reaction proceeds in three distinct physicochemical phases:

-

Generation of the Base: Sodium hydride reacts with DMSO to form the dimsyl anion and hydrogen gas.

-

Alkoxide Formation: The dimsyl anion deprotonates all free hydroxyl groups on the glucose molecule (including the anomeric position), creating a highly reactive poly-alkoxide species.

-

Etherification: Methyl iodide undergoes an

reaction with the alkoxides, forming stable methyl ether linkages.

Reaction Mechanism Diagram

Caption: Mechanistic pathway from NaH activation to final hydrolyzed product.[1]

Materials & Reagents

Critical Quality Attribute (CQA): Water is the primary inhibitor of this reaction. All reagents must be anhydrous, and glassware must be oven-dried (

| Reagent | Grade/Specification | Function |

| D-Glucose | Analytical Standard (>99%) | Starting Material |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Base Precursor |

| DMSO | Anhydrous, stored over molecular sieves (4Å) | Solvent & Reagent |

| Methyl Iodide (MeI) | 99%, stabilized with Copper/Silver | Methylating Agent |

| Chloroform ( | HPLC Grade | Extraction Solvent |

| Trifluoroacetic Acid (TFA) | >99% | Hydrolysis Agent |

| Nitrogen ( | Ultra-high purity | Inert Atmosphere |

Safety Warning:

-

MeI: Neurotoxic and carcinogenic. Use only in a certified fume hood.

-

NaH: Flammable solid; reacts violently with water to produce

. -

DMSO: Penetrates skin rapidly, carrying dissolved toxins with it. Double-glove (Nitrile).

Experimental Protocol

Phase 1: Preparation of Dimsyl Anion (The Hakomori Reagent)

This step creates the active base. The solution should be prepared fresh.

-

Weigh 50 mg of NaH (60% oil dispersion) into a dry 10 mL glass reaction vial.

-

Wash NaH: Add 2 mL of dry pentane or hexane. Vortex briefly to dissolve the oil. Allow NaH to settle. Carefully pipette off the supernatant. Repeat 3 times to remove all mineral oil.

-

Dry the washed NaH under a stream of nitrogen for 5 minutes to remove residual alkane.

-

Add 1.0 mL of anhydrous DMSO .

-

Cap the vial (PTFE-lined septum) and purge with nitrogen.

-

Heat at

with stirring for 30–45 minutes.-

Visual Cue: The grey suspension will turn into a clear, slightly green/yellow solution, and hydrogen evolution will cease. This is the Dimsyl Anion .

-

Phase 2: Methylation Reaction

-

Dissolve 10 mg of dry D-Glucose in 0.5 mL anhydrous DMSO in a separate dry vial. Ensure complete solubilization (sonicate if necessary).

-

Add 0.5 mL of the Dimsyl Anion solution (prepared in Phase 1) to the glucose solution under nitrogen.

-

Stir at room temperature for 30 minutes .

-

Cool the reaction vial in an ice bath (approx.

). -

Slowly add 0.5 mL of Methyl Iodide (MeI) dropwise.

-

Caution: Exothermic reaction.

-

-

Allow the mixture to warm to room temperature and stir for 2 hours .

-

Visual Cue: The viscosity will decrease, and a white precipitate (NaI) may form.

-

Phase 3: Work-up and Purification

-

Quench the reaction by adding 2 mL of ice-cold water .

-

Add 2 mL of Chloroform (

) . Vortex vigorously for 1 minute. -

Centrifuge at 2000 x g for 2 minutes to separate phases.

-

Collect the lower organic layer (Chloroform) containing the methylated sugars.

-

Re-extract the aqueous phase twice more with 2 mL Chloroform.

-

Combine organic extracts and wash 3 times with 5 mL water to remove DMSO and iodide salts.

-

Evaporate the Chloroform to dryness under a stream of nitrogen.

Phase 4: Hydrolysis to 2,3,4,6-Tetramethyl-D-glucose

This step cleaves the anomeric methyl group introduced during the Hakomori reaction, restoring the free sugar.

-

Resuspend the dried residue in 1 mL of 2 M Trifluoroacetic Acid (TFA) .

-

Seal the vial and heat at

for 2 hours . -

Cool to room temperature.

-

Evaporate the TFA completely under a stream of nitrogen (add toluene to assist in azeotropic removal of TFA if needed).

-

Final Product: The residue contains 2,3,4,6-Tetramethyl-D-glucose .[5]

Quality Control & Characterization (GC-MS)

To verify the product, analyze via Gas Chromatography-Mass Spectrometry (GC-MS).[7] The free sugar is typically derivatized to its Alditol Acetate form for definitive linkage analysis, or analyzed as the Methyl Glycoside (prior to Phase 4) for rapid confirmation.

Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the target derivative.

Mass Spectral Data (EI, 70 eV)

The following characteristic ions confirm the presence of the 2,3,4,6-tetramethyl substitution pattern.

| Derivative Form | Key Fragment Ions (m/z) | Interpretation |

| Methyl 2,3,4,6-tetra-O-methyl-D-glucoside (Pre-hydrolysis) | 88 | Primary fragment (C2-C3 cleavage) |

| 101 | C1-C2 cleavage (anomeric) | |

| 45 | Methoxy group ( | |

| Partially Methylated Alditol Acetate (PMAA) (Post-hydrolysis & derivatization) | 118 | C1-C2 fragment (terminal glucose) |

| 161, 162 | Characteristic of terminal hexose | |

| 205 | Cleavage of C1-C3 |

Interpretation: The presence of a strong signal at m/z 101 and 88 in the methyl glycoside spectrum is the primary signature of complete methylation at positions 2, 3, and 4.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Under-methylation (Presence of -OH peaks in IR or lower mass shifts in MS) | Moisture in DMSO or Glucose | Dry glucose over |

| No Dimsyl Formation (Solution remains grey/cloudy) | NaH deactivated or old | Use fresh NaH. Ensure temperature reaches |

| Low Yield | Loss during extraction | Methylated monosaccharides are somewhat volatile and slightly water-soluble. Do not over-wash. Use |

| Degradation | Acid hydrolysis too harsh | Reduce TFA time to 1 hour or temperature to |

References

-

Hakomori, S. (1964).[8] "A Rapid Permethylation of Glycolipid, and Polysaccharide Catalyzed by Methylsulfinyl Carbanion in Dimethyl Sulfoxide". Journal of Biochemistry, 55(2), 205–208.

-

Ciucanu, I. & Kerek, F. (1984). "A simple and rapid method for the permethylation of carbohydrates". Carbohydrate Research, 131(2), 209-217. (Provided as a comparative modern modification).

-

Hellerqvist, C.G. (1990). "Linkage analysis using Lindberg method". Methods in Enzymology, 193, 554-573. (Standard reference for GC-MS interpretation of methylated sugars).

Sources

- 1. methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside | C11H22O6 | CID 95143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. α-D-Glucopyranoside, 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl 2,3,4,6-tetra-O-methyl- [webbook.nist.gov]

- 6. alpha-D-Glucopyranoside, 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranosyl 2,3,4,6-tetra-O-methyl- | C20H38O11 | CID 525133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. A RAPID PERMETHYLATION OF GLYCOLIPID, AND POLYSACCHARIDE CATALYZED BY METHYLSULFINYL CARBANION IN DIMETHYL SULFOXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Production of 2,3,4,6-Tetramethyl-D-glucose via Modified Ciucanu-Kerek Protocol

Abstract & Core Directive

This guide details the production of 2,3,4,6-Tetramethyl-D-glucose (2,3,4,6-TMG) using a modified Ciucanu-Kerek (C-K) protocol . While the C-K method is the gold standard for analytical permethylation of carbohydrates for linkage analysis (GC-MS), its application for production requires a critical two-stage workflow.

The Critical Distinction: Direct application of the Ciucanu-Kerek conditions (NaOH/DMSO/MeI) to free glucose results in the formation of Methyl 2,3,4,6-tetra-O-methyl-D-glucopyranoside . The highly basic conditions deprotonate the anomeric hydroxyl (hemiacetal), converting it into a methyl glycoside. To obtain the target 2,3,4,6-Tetramethyl-D-glucose (with a free hydroxyl at C1), a subsequent acid hydrolysis step is mandatory.

This protocol integrates the high-yield methylation efficiency of the C-K method with a selective hydrolysis workup to yield the specific title compound.

Scientific Foundation & Mechanism

The Ciucanu-Kerek Advantage

Traditional methylation (Haworth, Purdie) often suffers from incomplete reaction or requires hazardous reagents like dimethyl sulfate. The Ciucanu-Kerek method (1984) utilizes powdered Sodium Hydroxide (NaOH) and Methyl Iodide (MeI) in Dimethyl Sulfoxide (DMSO) .

-

Role of DMSO: Acts as a polar aprotic solvent that effectively solvates the sodium cations (

), leaving the hydroxide/alkoxide anions "naked" and highly reactive. -

Role of Solid NaOH: Provides a heterogeneous surface for deprotonation. The reaction occurs at the solid-liquid interface.

-

Oxidative Degradation Control: Early iterations suffered from oxidative peeling. The modified protocol (Ciucanu & Costello, 2003) introduces trace moisture or non-anhydrous conditions to suppress side reactions, ensuring high yield.

Reaction Mechanism

The process involves two distinct chemical phases:[1]

-

Permethylation (

): Rapid deprotonation of all hydroxyl groups (including the anomeric -OH) followed by nucleophilic attack on methyl iodide. -

Hydrolysis (Acid-Catalyzed): Selective cleavage of the acetal linkage (anomeric methyl) while retaining the stable ether linkages at C2, C3, C4, and C6.

Figure 1: Mechanistic pathway from Glucose to 2,3,4,6-TMG. Note the intermediate formation of the methyl glycoside which must be hydrolyzed.[2]

Materials & Safety Protocols

Critical Safety Warning: Methyl Iodide

Methyl Iodide (MeI) is a volatile neurotoxin and suspected carcinogen. DMSO increases skin permeability, potentially carrying MeI into the bloodstream.

-

Engineering Controls: All steps must be performed in a certified chemical fume hood.

-

PPE: Double-glove (Nitrile inner, Neoprene/Silver Shield outer). Wear a chemical-resistant lab coat and safety goggles.

-

Quenching: Have a solution of Ammonium Hydroxide (

) or Ethanolamine ready to neutralize spills.

Reagents List

| Reagent | Grade/Spec | Purpose |

| D-Glucose | Anhydrous, >99% | Starting Material |

| DMSO | Dry, Molecular Sieve treated | Solvent |

| NaOH | Powdered (Mortar & Pestle) | Base Catalyst |

| Methyl Iodide | ReagentPlus, 99% | Methylating Agent |

| Chloroform ( | HPLC Grade | Extraction Solvent |

| Hydrochloric Acid (HCl) | 2M Aqueous Solution | Hydrolysis Agent |

| Sodium Sulfate ( | Anhydrous | Drying Agent |

Experimental Protocol

Phase 1: Modified Ciucanu-Kerek Permethylation

-

Preparation of NaOH Slurry:

-

Finely grind NaOH pellets using a mortar and pestle (work quickly to minimize moisture absorption).

-

Suspend 400 mg of powdered NaOH in 4 mL of dry DMSO in a glass vial.

-

Expert Tip: Add a trace amount of water (10-20 µL) to the DMSO if using strictly anhydrous reagents; this prevents oxidative peeling (Ciucanu & Costello, 2003).

-

-

Solubilization:

-

Add 100 mg of dry D-Glucose to the NaOH/DMSO slurry.

-

Stir vigorously at room temperature for 15–30 minutes until the glucose is fully dissolved/dispersed.

-

-

Methylation Reaction:

-

In Fume Hood: Add 1.0 mL of Methyl Iodide (MeI) dropwise.

-

Cap the vial tightly and stir vigorously for 1 hour at room temperature.

-

Observation: The reaction is exothermic; the solution may warm slightly. A white precipitate (NaI) will form.

-

-

Quenching & Extraction:

-

Cool the vial in an ice bath.

-

Slowly add 5 mL of ice-cold water to quench excess MeI.

-

Add 3 mL of Chloroform (

). Vortex vigorously for 1 minute. -

Centrifuge (2000 rpm, 2 min) to separate phases.

-

Collect the lower organic layer (

) . -

Repeat extraction of the aqueous layer 2x with fresh Chloroform. Combine all organic extracts.

-

Phase 2: Selective Hydrolysis & Purification

At this stage, the product is Methyl 2,3,4,6-tetra-O-methyl-D-glucoside .[3] We must remove the anomeric methyl group.[2]

-

Solvent Exchange:

-

Evaporate the combined Chloroform extracts to dryness under a stream of nitrogen or rotary evaporator.

-

-

Acid Hydrolysis:

-

Resuspend the residue in 5 mL of 2M HCl .

-

Heat the solution to 100°C (reflux) for 2–3 hours.

-

Validation: Monitor by TLC (Silica gel, Solvent: Toluene/Acetone 4:1). The glycoside spot (higher Rf) should disappear, replaced by the slightly more polar free sugar spot.

-

-

Final Extraction:

-

Cool the hydrolysate to room temperature.

-

Extract the aqueous acid solution with Chloroform (3 x 5 mL).

-

Note: 2,3,4,6-TMG is soluble in chloroform, unlike unsubstituted glucose.

-

-

Drying & Concentration:

-

Wash the combined chloroform extracts with saturated Sodium Bicarbonate (

) to neutralize residual acid. -

Dry over anhydrous

. Filter. -

Evaporate to dryness. The product typically yields a thick syrup which may crystallize upon standing with petroleum ether.[4]

-

Workflow Visualization

Figure 2: End-to-end production workflow. Step 4 is the critical deviation from standard analytical protocols.

Quality Control & Validation

To validate the synthesis, use GC-MS or NMR .

GC-MS Analysis

For GC-MS, the product is often analyzed as its alditol acetate derivative (PMAA), but the free ether can be silylated or analyzed directly on polar columns.

-

Target Ions (EI Source):

-

m/z 101: Characteristic of C2-C3 cleavage in highly methylated hexoses.

-

m/z 88: Characteristic fragment for methylated C2.

-

m/z 45: Methoxy group.

-

-

Retention Time: 2,3,4,6-TMG elutes earlier than tri-methylated derivatives.

NMR Spectroscopy ( )

-

Anomeric Proton (

): Look for the doublet at -

Absence of OMe at C1: The distinctive sharp singlet for the anomeric methoxy group (

ppm) seen in the intermediate must be absent. -

Methyl Ethers: Four strong signals in the 3.4–3.6 ppm region corresponding to the ether methyls at C2, C3, C4, C6.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | NaOH absorbed moisture (inactive) | Use freshly powdered NaOH. Minimize air exposure.[4] |

| Undermethylation | Reaction time too short / Stirring poor | Ensure vigorous vortexing/stirring. The reaction is heterogeneous and relies on surface contact. |

| Oxidative Degradation | Strictly anhydrous conditions | Add 10 µL water to the DMSO/NaOH mix before adding MeI (Ciucanu & Costello, 2003). |

| Product is Glycoside | Incomplete Hydrolysis | Increase hydrolysis time or acid concentration (Step 4). Ensure temperature is 100°C. |

References

-

Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.[5][6][7] Carbohydrate Research, 131(2), 209–217.[8] Link[6][7]

-

Ciucanu, I., & Costello, C. E. (2003). Elimination of oxidative degradation during the per-O-methylation of carbohydrates.[9] Journal of the American Chemical Society, 125(52), 16213–16219.[8][9] Link

-

Organic Syntheses. 2,3,4,6-Tetramethyl-d-Glucose. Organic Syntheses, Coll. Vol. 3, p.798 (1955). Link

- Needs, P. W., & Selvendran, R. R. (1993). Avoiding oxidative degradation during the per-O-methylation of carbohydrates. Phytochemical Analysis, 4(5), 210-216.

Sources

- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3,4,6-TETRAMETHYL-D-GLUCOSE | 7506-68-5 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sciepub.com [sciepub.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Elimination of oxidative degradation during the per-O-methylation of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Separation Strategies for 2,3,4,6-Tetramethyl-D-glucose

Abstract